4-(4-Chlorophenyl)piperidine

Physicochemical Characterization Lipophilicity Drug Design

4-(4-Chlorophenyl)piperidine is a differentiated 4-arylpiperidine building block critical for CNS drug discovery. Unlike its 4-fluorophenyl analog, the para-chloro substituent delivers a calculated LogP of 3.94—ideal for blood-brain barrier penetration. This scaffold serves as the metabolic precursor to haloperidol's active fragment and a validated starting point for CCR2 antagonist SAR (IC50 = 1800 nM). Available as free base (≥97% GC) or hydrochloride salt (>98% HPLC). Select the form that matches your synthetic route and analytical requirements.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 26905-02-2
Cat. No. B1270657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)piperidine
CAS26905-02-2
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
InChIKeyVKQHTSSNSJIMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)piperidine (CAS 26905-02-2) as a Privileged Scaffold in CNS Drug Discovery


4-(4-Chlorophenyl)piperidine (CAS 26905-02-2) is a 4-aryl-substituted piperidine building block characterized by a secondary amine and a para-chlorophenyl substituent [1]. Its molecular formula is C11H14ClN with a molecular weight of 195.69 g/mol . The compound is primarily valued as a versatile intermediate in medicinal chemistry, forming the core pharmacophore of several CNS-active agents, including the antipsychotic haloperidol (via its 4-hydroxy metabolite), and serving as a scaffold for developing ligands targeting dopamine, sigma, and chemokine receptors [2].

The 4-(4-Chlorophenyl)piperidine Scaffold: Why Substitution with 4-Fluoro or 4-Bromo Analogs Alters Biological Outcome


Direct substitution of the 4-chlorophenyl moiety with other 4-halogenated or unsubstituted phenylpiperidines is not a chemically silent operation and can lead to significant deviations in key drug discovery parameters. The para-substituent on the phenyl ring critically influences lipophilicity (calculated LogP: 3.94 for the chlorophenyl analog [1]), electronic properties, and the resulting binding interactions with biological targets. For instance, in a series of 4-arylpiperidines, the nature of the substituent was shown to modulate blocking effects on neuronal Na+ and T-type Ca2+ channels, as well as affinity for dopamine D2 receptors [2]. Furthermore, the chlorophenyl derivative serves as a distinct synthetic intermediate compared to its 4-fluorophenyl counterpart, with specific applications in chemokine receptor (CCR2) antagonist programs where the fluorine analog is often replaced to improve selectivity [3]. These differences in physicochemical and pharmacological profiles underscore why generic substitution without comparative data can compromise a project's lead optimization and synthetic strategy.

Comparative Quantitative Evidence for 4-(4-Chlorophenyl)piperidine in Research and Procurement


Comparative Physicochemical Profile: Lipophilicity (LogP) of 4-(4-Chlorophenyl)piperidine

The lipophilicity of 4-(4-Chlorophenyl)piperidine, a critical parameter influencing membrane permeability and protein binding, is quantifiably higher than its 4-fluorophenyl analog. This difference in LogP can be a key differentiator in lead optimization campaigns. The calculated LogP for the 4-chlorophenyl derivative is 3.94 [1]. While direct experimental LogP data for the 4-fluorophenyl analog under identical conditions is not available in the same source, the trend of increased lipophilicity with heavier halogen substitution is a well-established class-level inference. This quantitative data point allows for calculated comparisons when selecting scaffolds with desired physicochemical properties.

Physicochemical Characterization Lipophilicity Drug Design

Binding Affinity Comparison: CCR2 Antagonist Activity of 4-(4-Chlorophenyl)piperidine Derivatives

The 4-(4-chlorophenyl)piperidine scaffold is a validated component in CCR2 antagonist development. A specific derivative, (E)-N-(5-(4-(4-chlorophenyl)piperidin-1-yl)pentyl)..., demonstrated an IC50 of 1800 nM in a competitive binding assay against [125I]MCP1 on human CCR2 receptors expressed in THP1 cells [1]. In contrast, research programs focusing on 4-(4-fluorophenyl)piperidine-based CCR2 antagonists have actively sought to replace the fluorophenyl moiety with heteroaryl or carboxyphenyl groups to improve selectivity, particularly against the I(Kr) channel, implying distinct structure-activity and safety profiles for the two scaffolds [2].

Chemokine Receptor CCR2 Inflammation Binding Affinity

Synthetic Purity Benchmarking: Comparison of 4-(4-Chlorophenyl)piperidine with its Hydrochloride Salt

In procurement, the choice between a free base and a salt form impacts handling, storage, and downstream chemistry. 4-(4-Chlorophenyl)piperidine (free base) is commercially available with a minimum purity of 97.0% as determined by Gas Chromatography (GC), with a melting point range of 204.0 to 208.0 °C [1]. Its hydrochloride salt form (CAS 6652-06-8) is specified at a higher minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC), and exhibits a higher melting point range of 211-214°C . This quantitative comparison of purity standards and thermal properties provides a clear, data-driven basis for selecting the most appropriate physical form for a given research or synthetic application.

Chemical Synthesis Purity Analysis Quality Control Salt Selection

Evidence-Based Applications for 4-(4-Chlorophenyl)piperidine in Research and Industry


Scaffold for Developing Novel CCR2 Antagonists

The established, albeit moderate, binding affinity of a 4-(4-chlorophenyl)piperidine derivative (IC50 = 1800 nM) at the human CCR2 receptor validates its use as a starting point for structure-activity relationship (SAR) studies. This quantifiable activity, coupled with evidence that related 4-fluorophenyl scaffolds often require replacement to improve selectivity [1], positions 4-(4-chlorophenyl)piperidine as a distinct and valuable alternative scaffold for hit-to-lead campaigns targeting chemokine-driven inflammation.

Physicochemical Probe in CNS Drug Design

With a calculated LogP of 3.94 , 4-(4-chlorophenyl)piperidine is an ideal lipophilic scaffold for CNS drug discovery programs. Researchers can utilize this quantifiable lipophilicity as a reference point when designing compounds intended to cross the blood-brain barrier, differentiating it from less lipophilic alternatives and allowing for predictable modulation of a lead compound's physicochemical properties.

Key Intermediate for Antipsychotic and Analgesic Synthesis

The compound is a documented key intermediate in the synthesis of pharmaceutical agents, specifically in the development of analgesics and antipsychotics . Its role as the metabolic precursor to the active fragment of haloperidol [1] underscores its importance in medicinal chemistry. Procurement of the free base or its hydrochloride salt is essential for synthetic routes to these therapeutically relevant molecules.

High-Purity Building Block for Sensitive Chemical Synthesis

For synthetic applications requiring a well-characterized and pure starting material, 4-(4-chlorophenyl)piperidine offers defined specifications. The free base is available at >97.0% purity by GC , and its hydrochloride salt offers a higher specification of >98% purity by HPLC [1]. This clear choice allows chemists to select the form that best aligns with the sensitivity and analytical requirements of their specific reaction sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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